molecular formula C5H7Cl B1346679 3-Chlorocyclopentene CAS No. 96-40-2

3-Chlorocyclopentene

Cat. No. B1346679
CAS RN: 96-40-2
M. Wt: 102.56 g/mol
InChI Key: LPSWJRSLXCPGBK-UHFFFAOYSA-N
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Description

3-Chlorocyclopentene is an organic compound with the molecular formula C5H7Cl . It has a molecular weight of 102.562 Da .


Molecular Structure Analysis

The molecular structure of 3-Chlorocyclopentene consists of a five-membered ring with one chlorine atom attached . The exact structure can be represented by the InChI code: InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 .


Physical And Chemical Properties Analysis

3-Chlorocyclopentene has a density of 1.1±0.1 g/cm3, a boiling point of 120.7±9.0 °C at 760 mmHg, and a vapor pressure of 18.1±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol, and the flash point is 8.7±4.5 °C . The index of refraction is 1.483, and the molar refractivity is 27.9±0.4 cm3 .

Scientific Research Applications

  • Polymer Synthesis and Modification : 3-Chlorocyclopentene has been used as an initiator in the quasi-living cationic polymerization of isobutene. This has enabled the synthesis of polyisobutenes with molecular weights ranging from 300 to 60,000 Daltons. The polymer was further modified through selective hydrosilation and dimerized using a furan coupling agent, yielding polymers with a cyclopentene head- and tail group. This illustrates its utility in tailoring the properties of polymers for specific applications (Lange, Rath, & Lang, 2004).

  • Organic Synthesis : 3-Chlorocyclopentene is also significant in the field of organic synthesis. For instance, it is used in the preparation of cyclopentadiene, a key intermediate in various organic reactions. The versatility of 3-Chlorocyclopentene in such synthetic processes highlights its importance in the production of various organic compounds (Moffett, 2003).

  • Atmospheric Chemistry : In atmospheric chemistry, the reactions of 3-Chlorocyclopentene with tropospheric oxidants have been studied. These reactions are crucial in understanding the atmospheric fate of this compound and its impact on environmental chemistry. The research found that the reactions with Cl, OH, and O3 are significant, affecting the compound's atmospheric lifetime and degradation pathways (Sharma et al., 2019).

  • Chemical Transport Modeling : Methyl chloride (CH3Cl), a related compound, has been studied using a 3-D global chemical transport model to estimate its surface fluxes. This research provides insights into the environmental impact of chlorine-containing compounds, including those related to 3-Chlorocyclopentene. It highlights the importance of accurately modeling such compounds to understand their role in atmospheric chemistry and ozone depletion (Xiao et al., 2009; 2001).

  • to 3-Chlorocyclopentene, is used in the production of adhesives, pharmaceuticals, herbicides, and fungicides. The development of continuous flow procedures for its production demonstrates the evolving methods in chemical synthesis to enhance safety and efficiency, which can be relevant to the handling of 3-Chlorocyclopentene as well (Movsisyan et al., 2018).
  • Environmental and Health Impact Studies : Studies involving related chlorine compounds like Chloroform (CHCl3) and Methyl chloride (CH3Cl) provide insight into the potential environmental and health impacts of 3-Chlorocyclopentene. For instance, research on chloroform's oxidative stress effects on human erythrocytes and the global emissions and atmospheric chemistry of methyl chloride helps in understanding the broader implications of chlorinated compounds in the environment and health (Ali, Ahmad, & Mahmood, 2016).

  • Isotopic Studies for Environmental Monitoring : Isotopic measurements, like those performed for chlorine in environmental samples, can be crucial for tracking and understanding the environmental behavior of 3-Chlorocyclopentene. Such studies provide a basis for assessing the distribution and transformation of chlorine-containing compounds in various environmental compartments (Godon et al., 2004).

Safety And Hazards

3-Chlorocyclopentene is a dangerous storage hazard; it may decompose explosively at room temperature . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

3-chlorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSWJRSLXCPGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914700
Record name 3-Chlorocyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocyclopentene

CAS RN

96-40-2
Record name 3-Chlorocyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentene, 3-chloro-
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Record name 3-Chlorocyclopent-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorocyclopent-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
EJ Langstaff, RY Moir, RAB Bannard… - Canadian Journal of …, 1968 - cdnsciencepub.com
… By the former method, crude 3-chlorocyclopentene (37) (240 g) was converted to crude 3-hydroxycyclopentene, bp 40-80"/ 14mm, judged by g.1.c. to contain about 75% of the desired …
Number of citations: 12 cdnsciencepub.com
RB Moffett - Organic Syntheses, 2003 - Wiley Online Library
Cyclopentadiene and 3‐chlorocyclopentene product: cyclopentadiene product: 3‐Chlorocyclopentene
Number of citations: 133 onlinelibrary.wiley.com
ID Kalikhman, MI Cherkashin, GI Bantsyrev… - Polymer science …, 1969 - Elsevier
… We have shown recently [4] that 3-chlorocyclopentene (CCP) polymerizes in bulk and in solution~-, t room temperature to form comparatively stable polymers with an aliphatie …
Number of citations: 3 www.sciencedirect.com
RL Dennis, WJ Plant, CG Skinner… - Journal of the …, 1955 - ACS Publications
… Attempts to prepare the amino acid from the condensation product of cyanoacetic ester and 3-chlorocyclopentene by the Curtius method of amino acid synthesis resulted in the …
Number of citations: 52 pubs.acs.org
A Lange, HP Rath, G Lang - Macromolecular Symposia, 2004 - Wiley Online Library
… 3-Chlorocyclopentene seemed to be a prospective candidate for such an initiator: Allylic activation of the chlorine atom ensures the proper reactivity. It is generated by simple addition of …
Number of citations: 7 onlinelibrary.wiley.com
AF Plate, VI Stanko - Doklady Akademii Nauk, 1957 - mathnet.ru
AF Plate, VI Stanko, “On the interaction of the lozitsch reagent with 3-chlorocyclopentene”, Dokl. Akad. Nauk SSSR, 113:3 (1957), 616–619 … On the interaction of the lozitsch reagent …
Number of citations: 10 www.mathnet.ru
VL Heasley, KD Rold, DR Titterington… - The Journal of …, 1976 - ACS Publications
… 1 -chlorocy clopen teñe and 3-chlorocyclopentene. Our data suggests that this cannot be the case since 1-chlorocyclopentene and 3chlorocyclopentene do not react with HC1 under the …
Number of citations: 12 pubs.acs.org
VI Stanko, AF Plate - Bulletin of the Academy of Sciences of the USSR …, 1959 - Springer
… 3-Chlorocyclopentene is a secondary halogen compound of cyclic structure, but since the chlorine is in the allyl position in this compound, in some reactions it behaves like allyl …
Number of citations: 3 link.springer.com
M Imoto, K Tsuda, T Otsu - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
3-(4′-Pentenyl)cyclopentene-1 (PCP) was prepared through the reaction of 1-pentenyl magnesium bromide and 3-chlorocyclopentene-1. An attempt was made for the polymerization …
Number of citations: 3 www.journal.csj.jp
M Seemann, M Schöller, S Kudis… - European Journal of …, 2003 - Wiley Online Library
… In the next stage of the development, we attempted to increase the s/c ratio by choosing the highly reactive 3-chlorocyclopentene11 as substrate. Good results were obtained for product …

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